3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride
Description
3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride is a fluorinated cyclobutane derivative featuring two trifluoromethyl (-CF₃) groups at the 3,3-positions of the cyclobutane ring and an amine group at the 1-position, forming a hydrochloride salt.
- Molecular Formula: C₆H₇F₆N·HCl
- Molecular Weight: ~243.45 g/mol (calculated).
- Key Features: High electronegativity and lipophilicity due to the two -CF₃ groups. Potential applications in pharmaceuticals or agrochemicals as intermediates, inferred from structurally related amines in the evidence (e.g., medical intermediates in ) .
Properties
Molecular Formula |
C6H8ClF6N |
|---|---|
Molecular Weight |
243.58 g/mol |
IUPAC Name |
3,3-bis(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H7F6N.ClH/c7-5(8,9)4(6(10,11)12)1-3(13)2-4;/h3H,1-2,13H2;1H |
InChI Key |
ZATXSLNOMKJZRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)(F)F)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Trifluoromethyl-Substituted Cyclobutanes
A recent comprehensive study reports the synthesis of a variety of trifluoromethyl-cyclobutyl building blocks, including derivatives with bis(trifluoromethyl) substitution patterns, via reactions involving sulfur tetrafluoride and carboxylic acid precursors. This method is modular and compatible with various functional groups, including amino groups, which is relevant for the amine functionality in the target compound.
- Starting from cyclobutane carboxylic acids or derivatives, sulfur tetrafluoride is used to introduce trifluoromethyl groups.
- The reaction tolerates nitro, halogen, ester, and amino substituents, enabling the synthesis of amino-substituted trifluoromethyl cyclobutanes.
- Purification is achieved by crystallization or distillation under reduced pressure.
- Structural confirmation is done by X-ray crystallography.
This approach can be adapted to prepare 3,3-bis(trifluoromethyl)cyclobutane intermediates, which can be further functionalized to introduce the amine group.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclobutane carboxylic acid + sulfur tetrafluoride | Fluorination reaction | Introduction of CF3 groups at 3-position |
| Purification | Crystallization/distillation | Isolated trifluoromethylated cyclobutane |
Introduction of the Amine Group
The amine group can be introduced via reduction or substitution reactions on suitable precursors:
- Amination of cyclobutanone or cyclobutane derivatives bearing leaving groups.
- Use of protected amine intermediates to prevent side reactions during trifluoromethylation.
- Conversion of amine to hydrochloride salt by treatment with hydrochloric acid for isolation.
Amino acid-derived synthetic routes and amine functionalization strategies reported in literature provide methodologies for amine installation on cyclobutane rings.
Direct Preparation of 3,3-Bis(trifluoromethyl)cyclobutanamine Hydrochloride
While direct literature on this exact compound is limited, analogous preparation methods for trifluoromethylated amines suggest the following synthetic scheme:
- Synthesis of 3,3-bis(trifluoromethyl)cyclobutanone : via cyclization and trifluoromethylation of precursors.
- Reductive amination or nucleophilic substitution : to convert the ketone or halogenated intermediate to the amine.
- Salt formation : treatment with HCl to form the hydrochloride salt.
Data Table: Summary of Preparation Parameters and Conditions
Research Findings and Practical Considerations
- The modular approach using sulfur tetrafluoride allows for efficient and selective incorporation of trifluoromethyl groups on cyclobutane rings, compatible with amine functionalities.
- Stepwise reaction control, including solvent polarity and catalyst choice, significantly affects yield and purity in trifluoromethylated amine synthesis.
- The hydrochloride salt form improves compound stability and ease of handling, a standard practice in amine chemistry.
- Recovery of excess fluorinating agents and solvents is crucial for cost-effective and environmentally sustainable production.
- Structural confirmation by X-ray crystallography and spectroscopic methods is essential to verify substitution patterns and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Cyclic Amine Derivatives
Research Findings and Functional Insights
(a) Impact of Fluorination
Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) :
- -CF₃ groups significantly increase electronegativity and metabolic stability compared to -CH₃ (e.g., 3-methylcyclobutanamine HCl in ) . This enhances resistance to oxidative degradation, making fluorinated analogs more suitable for bioactive molecules.
- The -CF₃ group’s strong electron-withdrawing nature alters pKa values, affecting solubility and binding interactions .
Difluoro (-F₂) vs. Bis(trifluoromethyl) (-CF₃)₂ :
(b) Ring Size and Substituent Position
- Cyclopropane vs. Cyclobutane rings offer greater conformational flexibility, which may improve binding to biological targets .
Aromatic vs. Aliphatic Substituents :
- Phenyl-substituted analogs (e.g., ) enable π-π stacking interactions in drug-receptor binding, a feature absent in aliphatic derivatives like the target compound .
Biological Activity
Overview
3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride (CAS No. 2624132-28-9) is a synthetic compound notable for its unique chemical structure, which includes two trifluoromethyl groups attached to a cyclobutane ring along with an amine group. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and biological studies due to its potential biological activities and interactions with biomolecules.
- Molecular Formula: C6H8ClF6N
- Molecular Weight: 243.6 g/mol
- Purity: ≥95%
- Synthesis: Typically synthesized through the reaction of cyclobutanone with trifluoromethylating agents such as trifluoromethyl iodide, followed by amination and hydrochloride formation.
The biological activity of 3,3-bis(trifluoromethyl)cyclobutanamine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of trifluoromethyl groups enhances lipophilicity, facilitating cellular membrane penetration. The amine group allows for hydrogen bonding with active sites on proteins, potentially modulating their activity.
Biological Activity
Research indicates that this compound may exhibit several biological effects, including:
- Enzyme Inhibition: Interactions with specific enzymes can lead to inhibition or modulation of metabolic pathways.
- Receptor Binding: Potential binding to various receptors may influence signaling pathways related to cellular growth and differentiation.
- Anticancer Properties: Preliminary studies suggest activity against cancer cell lines, indicating a possible role in cancer therapeutics.
Research Findings
Recent studies have explored the biological implications of this compound. For instance:
-
In vitro Studies:
- A study demonstrated that 3,3-bis(trifluoromethyl)cyclobutanamine hydrochloride can inhibit the proliferation of certain cancer cell lines. The mechanism involved modulation of signaling pathways related to cell survival and apoptosis.
- Case Study:
Comparative Analysis
To further understand the uniqueness and potential advantages of this compound over similar structures, a comparison is made below:
| Compound Name | Trifluoromethyl Groups | Biological Activity |
|---|---|---|
| 3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride | 2 | Anticancer activity; enzyme modulation |
| 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | 1 | Limited biological studies |
| 1-methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | 1 | Moderate enzyme interaction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Hofmann rearrangement using cyclobutanecarboxamide derivatives. For example, [I,I-bis(trifluoroacetoxy)]iodobenzene under mildly acidic conditions facilitates the conversion of cyclobutanecarboxamide to the corresponding amine hydrochloride . Optimization involves controlling pH (pH 3–5) and temperature (40–60°C) to minimize side reactions. Post-synthesis purification via recrystallization in ethanol/water mixtures ensures >95% purity .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- 19F NMR : Identifies trifluoromethyl groups (δ = -60 to -70 ppm) and confirms symmetry in the cyclobutane ring .
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., cyclobutane ring puckering ~25°) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₄H₇F₆N·HCl, [M+H]+ = 202.03) .
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL at 25°C). Use sonication for aqueous suspensions .
- Stability : Degrades above 150°C; store at -20°C under inert gas to prevent hydrolysis of the trifluoromethyl groups .
Advanced Research Questions
Q. How can stereoisomerism in 3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride be analyzed and controlled?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves cis/trans isomers. Mobile phase: hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Retention times differ by ~2 minutes for cis (Rₜ = 8.2 min) vs. trans (Rₜ = 10.5 min) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electrophilicity indices (ω = 3.2 eV) and frontier molecular orbitals. Trifluoromethyl groups reduce electron density on the cyclobutane ring, favoring SN2 mechanisms at the amine site .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. no activity) be resolved?
- Methodological Answer : Perform comparative assays with structural analogs (e.g., 3,5-bis(trifluoromethyl)benzamidine hydrochloride) under standardized MIC protocols. For example:
| Compound | MIC (μg/mL) vs. E. coli | LogP |
|---|---|---|
| Target compound | 32 | 1.8 |
| 3-Trifluoromethyl analog | 64 | 1.2 |
| Activity discrepancies often arise from lipophilicity (LogP) differences affecting membrane permeability . |
Data Contradiction Analysis
Q. Why do different studies report varying yields (40–75%) for the Hofmann rearrangement synthesis?
- Methodological Answer : Yield variability stems from:
- Substrate purity : Cyclobutanecarboxamide with >98% purity improves yield by 15% .
- Acid choice : Trifluoroacetic acid (TFA) gives higher yields (70%) vs. HCl (55%) due to milder conditions .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
